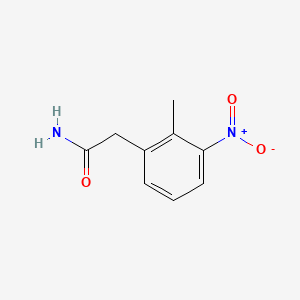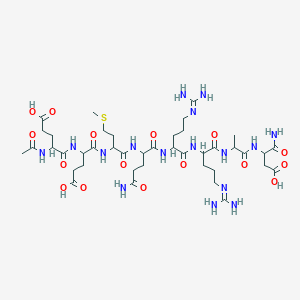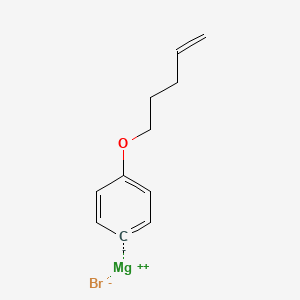
magnesium;pent-4-enoxybenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;pent-4-enoxybenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis for forming carbon-carbon bonds. The compound is particularly useful in various chemical reactions due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;pent-4-enoxybenzene;bromide typically involves the reaction of pent-4-enoxybenzene bromide with magnesium metal in an anhydrous ether solvent. The general reaction can be represented as follows: [ \text{C}_5\text{H}_9\text{O}\text{C}_6\text{H}_4\text{Br} + \text{Mg} \rightarrow \text{C}_5\text{H}_9\text{O}\text{C}_6\text{H}_4\text{MgBr} ]
The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction of the Grignard reagent with moisture or oxygen. The magnesium metal is often activated by the addition of iodine or a small amount of bromine to initiate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers to maintain the reaction temperature and prevent the loss of volatile solvents. The reaction mixture is continuously stirred to ensure complete reaction of the magnesium metal with the organic halide .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;pent-4-enoxybenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Acidic Conditions: The reaction mixture is often quenched with dilute acid to neutralize the Grignard reagent and isolate the desired product
Major Products Formed
Alcohols: Secondary and tertiary alcohols are commonly formed when reacting with carbonyl compounds.
Hydrocarbons: Alkanes or alkenes can be formed through coupling reactions with halides
Aplicaciones Científicas De Investigación
Magnesium;pent-4-enoxybenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes .
Mecanismo De Acción
The mechanism of action of magnesium;pent-4-enoxybenzene;bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers in other molecules. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks electrophilic sites such as carbonyl groups. This leads to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Magnesium;pent-4-enoxybenzene;bromide can be compared with other Grignard reagents such as:
Phenylmagnesium Bromide: Similar reactivity but used for different synthetic targets.
Methylmagnesium Bromide: More reactive due to the smaller size of the methyl group.
Ethylmagnesium Bromide: Similar in reactivity but used for different types of carbon-carbon bond formations
Conclusion
This compound is a versatile and valuable compound in organic synthesis, offering a range of applications in various scientific fields. Its ability to form carbon-carbon bonds makes it an essential tool for chemists and researchers.
Propiedades
Fórmula molecular |
C11H13BrMgO |
|---|---|
Peso molecular |
265.43 g/mol |
Nombre IUPAC |
magnesium;pent-4-enoxybenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,5-6,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
YZGWLYOVQFAJKN-UHFFFAOYSA-M |
SMILES canónico |
C=CCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide](/img/structure/B13402882.png)
![1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)
![(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B13402888.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)
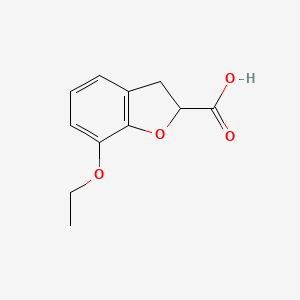
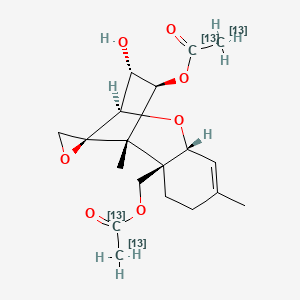
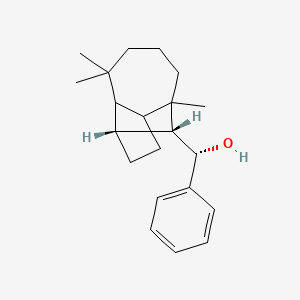
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)



